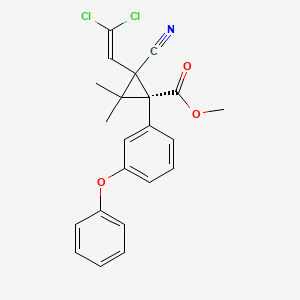
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methylester, (1S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- is a complex organic compound known for its applications in various fields, particularly in the synthesis of pesticides and other industrial products. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and a cyano(3-phenoxyphenyl)methyl ester moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cyclopropancarbonsäure, 3-(2,2-Dichlorethenyl)-2,2-dimethyl-, ®-Cyano(3-phenoxyphenyl)methylester, (1S,3S)- beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen:
Bildung des Cyclopropanrings: Dies kann durch Cyclopropanierungsreaktionen erreicht werden, oft unter Verwendung von Reagenzien wie Diazomethan oder Simmons-Smith-Reagenzien.
Einführung der Dichlorethenylgruppe: Dieser Schritt beinhaltet die Addition von Dichlorethen an den Cyclopropanring unter kontrollierten Bedingungen.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Cyano(3-phenoxyphenyl)methanol in Gegenwart eines geeigneten Katalysators.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung verwendet oft optimierte Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise:
Großtechnische Cyclopropanierung: Unter Verwendung von industriellen Reagenzien und Katalysatoren.
Effiziente Dichlorethenylierung: Sicherstellung einer vollständigen Umwandlung und minimaler Nebenprodukte.
Automatisierte Veresterung: Einsatz von Durchflussreaktoren für konstante Produktqualität.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyclopropancarbonsäure, 3-(2,2-Dichlorethenyl)-2,2-dimethyl-, ®-Cyano(3-phenoxyphenyl)methylester, (1S,3S)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Cyclopropancarbonsäure, 3-(2,2-Dichlorethenyl)-2,2-dimethyl-, ®-Cyano(3-phenoxyphenyl)methylester, (1S,3S)- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, insbesondere bei der Entwicklung neuer Medikamente, untersucht.
Industrie: Wird bei der Produktion von Pestiziden und anderen Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Cyanogruppe und der Phenoxyphenylrest spielen eine entscheidende Rolle für ihre biologische Aktivität. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Cyclopropancarbonsäure, 3-(2,2-Dichlorethenyl)-2,2-dimethyl-, (S)-Cyano(3-phenoxyphenyl)methylester, (1R,3R)-
- Cyclopropancarbonsäure, 3-(2,2-Dichlorethenyl)-2,2-dimethyl-, ®-Cyano(4-phenoxyphenyl)methylester, (1S,3S)-
Einzigartigkeit
Die einzigartige Kombination aus Cyclopropanring, Dichlorethenylgruppe und Cyano(3-phenoxyphenyl)methylester-Rest unterscheidet diese Verbindung von ihren Analogen. Ihre spezifische Stereochemie und funktionellen Gruppen tragen zu ihren besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C22H19Cl2NO3 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
methyl (1R)-2-cyano-2-(2,2-dichloroethenyl)-3,3-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-20(2)21(14-25,13-18(23)24)22(20,19(26)27-3)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13H,1-3H3/t21?,22-/m1/s1 |
InChI-Schlüssel |
OYFLEZCASIUMPN-FOIFJWKZSA-N |
Isomerische SMILES |
CC1([C@@](C1(C=C(Cl)Cl)C#N)(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C |
Kanonische SMILES |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)(C=C(Cl)Cl)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

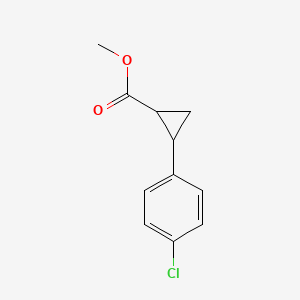


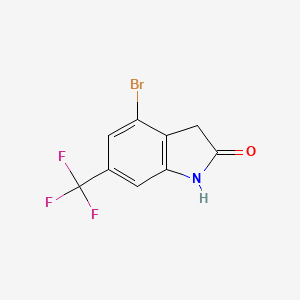
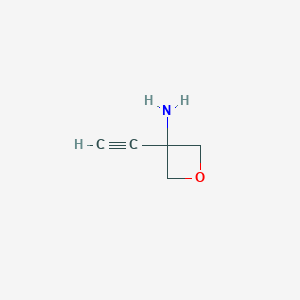
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
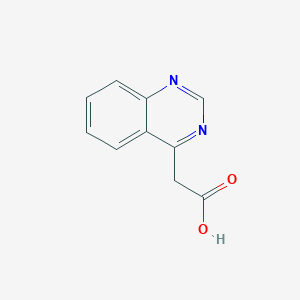
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
